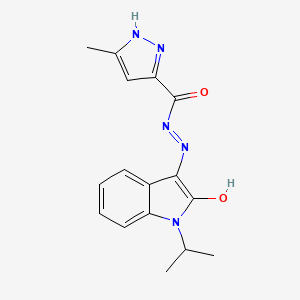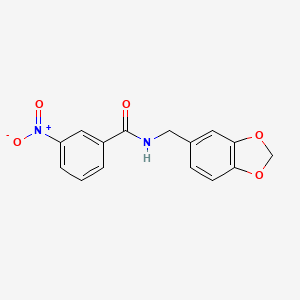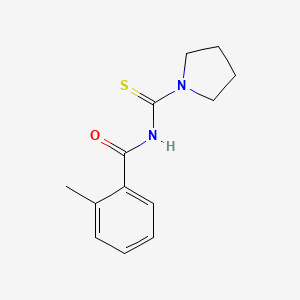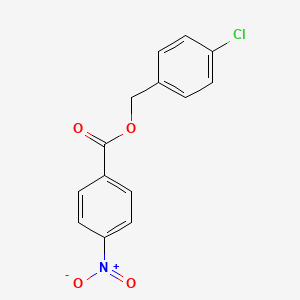![molecular formula C19H15N3O4 B5797116 5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as APAP, is a synthetic compound that belongs to the class of pyrimidine derivatives. APAP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
APAP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit antitumor, antiviral, and antimicrobial activities. APAP has also been investigated as a potential inhibitor of protein tyrosine phosphatases, which play a crucial role in various signaling pathways. Moreover, APAP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Wirkmechanismus
The mechanism of action of APAP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of protein tyrosine phosphatases. This inhibition leads to the activation of various signaling pathways, including the JAK/STAT and MAPK pathways, which play a crucial role in cell proliferation, differentiation, and survival. APAP has also been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
APAP has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. APAP has also been reported to exhibit antiviral and antimicrobial activities. Moreover, APAP has been shown to modulate the activity of various signaling pathways, including the JAK/STAT and MAPK pathways, which play a crucial role in cell proliferation, differentiation, and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using APAP in lab experiments is its potential applications in medicinal chemistry and pharmacology. APAP has been extensively studied for its potential antitumor, antiviral, and antimicrobial activities. Moreover, APAP has been shown to modulate the activity of various signaling pathways, which can be useful in understanding the underlying mechanisms of various diseases. However, one of the major limitations of using APAP in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on APAP. One of the potential areas of research is to investigate the structure-activity relationship of APAP and its derivatives to develop more potent and selective inhibitors of protein tyrosine phosphatases. Moreover, further studies are needed to elucidate the mechanism of action of APAP and its potential applications in various diseases. Additionally, the development of novel drug delivery systems can improve the bioavailability and pharmacokinetics of APAP, which can enhance its therapeutic potential.
Synthesemethoden
APAP can be synthesized by the reaction of 3-acetylbenzaldehyde and barbituric acid in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of APAP as a yellow crystalline solid. The purity of the synthesized compound can be improved by recrystallization and further purification techniques.
Eigenschaften
IUPAC Name |
5-[(3-acetylphenyl)iminomethyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-12(23)13-6-5-7-14(10-13)20-11-16-17(24)21-19(26)22(18(16)25)15-8-3-2-4-9-15/h2-11,25H,1H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCUSOLPFVZETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[(3-acetylphenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5797050.png)

![3-bromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5797062.png)




![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5797124.png)